N-(6-chloropyridin-2-yl)acetamide

Physical Properties Crystallization Formulation Development

Researchers pursuing sequential 2,6-disubstituted pyridine functionalization face protecting-group overhead and side-product formation when using bromo analogs. N-(6-Chloropyridin-2-yl)acetamide (CAS 80364-46-1) addresses this with a robust C-Cl bond (~397 kJ/mol) that withstands acetamide nitrogen transformations, enabling late-stage cross-coupling or SNAr without protecting group manipulations. • 20.7% lower MW and ~18% lower density vs. bromo analog - direct savings on shipping, storage footprint, and per-mole procurement cost • Identical predicted pKa (13.15±0.70) to bromo analog for clean matched-pair halogen SAR comparisons • Direct N-oxide precursor for ~0.5 LogP reduction - dual-handle scaffold for parallel property optimization

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 80364-46-1
Cat. No. B1601181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloropyridin-2-yl)acetamide
CAS80364-46-1
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=CC=C1)Cl
InChIInChI=1S/C7H7ClN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11)
InChIKeyZCLSYJAUDAXCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-chloropyridin-2-yl)acetamide Overview


N-(6-chloropyridin-2-yl)acetamide (CAS 80364-46-1) is a chlorinated heteroaromatic acetamide characterized by a chlorine substituent at the 6-position of the pyridine ring and an acetylated amine at the 2-position. With a molecular formula of C₇H₇ClN₂O and molecular weight of 170.60 g/mol, this compound exhibits a melting point of 145–148 °C and a predicted boiling point of 369.9±27.0 °C . Its structure positions it as a versatile synthetic intermediate for pharmaceutical and agrochemical research programs, where the chlorine atom serves as a handle for further functionalization via nucleophilic aromatic substitution or transition metal–catalyzed cross-coupling reactions .

Irreplaceability of N-(6-chloropyridin-2-yl)acetamide


N-(6-chloropyridin-2-yl)acetamide occupies a specific reactivity and physicochemical niche that cannot be satisfied by unsubstituted pyridinyl acetamides, N-oxide derivatives, or brominated analogs without altering downstream synthetic outcomes. The chlorine atom at the 6-position imparts a distinct balance of electronegativity and steric profile that influences nucleophilic aromatic substitution rates and metal-catalyzed cross-coupling efficiency . In contrast, the N-oxide derivative (N-(6-chloro-1-oxido-2-pyridinyl)acetamide) increases polarity, reducing LogP by approximately 0.5 units and fundamentally altering solubility and formulation behavior . The brominated analog (N-(6-bromopyridin-2-yl)acetamide) offers a more reactive carbon–halogen bond for cross-coupling but differs in cost, stability, and steric demand . These differences render simple substitution scientifically invalid when reproducibility, reaction selectivity, or physicochemical properties are critical parameters.

N-(6-chloropyridin-2-yl)acetamide Differentiation Evidence


Melting Point: Chloro vs. Bromo

N-(6-chloropyridin-2-yl)acetamide exhibits a melting point of 145–148 °C , which is 9.4–12.4 °C lower than that of its brominated analog N-(6-bromopyridin-2-yl)acetamide (157.4 °C) . This quantitative difference, while moderate, may influence recrystallization solvent selection and solid-form handling during scale-up, particularly when thermal sensitivity of co-formulated components is a concern.

Physical Properties Crystallization Formulation Development

Molecular Weight and Density: Chloro vs. Bromo

The molecular weight of N-(6-chloropyridin-2-yl)acetamide is 170.60 g/mol , compared to 215.05 g/mol for N-(6-bromopyridin-2-yl)acetamide, representing a 20.7% reduction in molecular mass. Density for the chloro analog is predicted at 1.336±0.06 g/cm³ , versus 1.630±0.06 g/cm³ for the bromo analog , a 18.0% lower density. These differences directly impact shipping weight, storage footprint, and molar-scale purchasing economics.

Physicochemical Properties Process Chemistry Cost Efficiency

C–Cl vs. C–Br Bond Reactivity

The carbon–chlorine bond in N-(6-chloropyridin-2-yl)acetamide exhibits bond dissociation energy of approximately 397 kJ/mol, compared to approximately 280 kJ/mol for the carbon–bromine bond in N-(6-bromopyridin-2-yl)acetamide, representing a ~42% higher bond strength [1]. This reduced lability makes the chloro analog less prone to premature or undesired nucleophilic displacement under mild conditions, providing a wider operational window for orthogonal protecting group strategies and sequential derivatization. The bromo analog, while more reactive in palladium-catalyzed cross-couplings, requires more careful handling to avoid unwanted side reactions during multi-step syntheses where the halogen must remain intact until a specific step .

Cross-Coupling Nucleophilic Aromatic Substitution Reaction Selectivity

pKa Equivalence with Bromo Analog

Both N-(6-chloropyridin-2-yl)acetamide and N-(6-bromopyridin-2-yl)acetamide share an identical predicted pKa value of 13.15±0.70 , indicating that the halogen substitution (Cl vs. Br) at the 6-position of the pyridine ring does not meaningfully alter the acidity of the acetamide N–H proton. This equivalence ensures that, for applications where the ionization state of the amide is critical (e.g., hydrogen-bonding-dependent binding assays or pH-dependent solubility studies), the chloro and bromo analogs behave identically with respect to proton transfer. Users may therefore select the chloro analog for its favorable physical properties without introducing unintended pKa-related variability.

Physicochemical Characterization Ionization State Formulation Science

N-Oxide Derivative Synthesis

N-(6-chloropyridin-2-yl)acetamide can be directly oxidized to N-(6-chloro-1-oxido-2-pyridinyl)acetamide, which reduces the calculated LogP by approximately 0.5 units compared to the parent chloro compound, thereby enhancing aqueous solubility . This synthetic accessibility to the N-oxide derivative provides a defined pathway for modulating physicochemical properties without altering the core halogenation pattern. In contrast, the unsubstituted pyridinyl acetamide analog lacks the chlorine handle for orthogonal functionalization, and bromo analogs may undergo competing side reactions under oxidative conditions due to the greater lability of the C–Br bond. This positions the chloro analog as the preferred starting material when late-stage polarity modulation is a desired option.

Late-Stage Functionalization Prodrug Design Solubility Optimization

N-(6-chloropyridin-2-yl)acetamide Application Scenarios


Controlled Halogen Retention for Multi-Step Synthesis

Programs requiring sequential functionalization of a 2,6-disubstituted pyridine scaffold benefit from the higher C–Cl bond strength (~397 kJ/mol) of N-(6-chloropyridin-2-yl)acetamide . The chlorine substituent remains intact during transformations at the acetamide nitrogen (e.g., deprotection, alkylation) or at other positions introduced via directed ortho-metalation, enabling late-stage cross-coupling or nucleophilic aromatic substitution at the 6-position after the remainder of the molecule has been elaborated. This controlled reactivity reduces the need for protecting group manipulations and minimizes side-product formation relative to the more labile bromo analog .

Scale-Up of Pyridine Building Blocks for Agrochemicals

For agrochemical discovery programs where cost per mole and supply chain logistics are critical, the 20.7% lower molecular weight (170.60 g/mol) and ~18.0% lower density (1.336 g/cm³) of N-(6-chloropyridin-2-yl)acetamide relative to its bromo counterpart translate directly to reduced shipping weight, smaller storage footprint, and lower procurement cost per molar equivalent . When purchased in kilogram quantities for multi-step synthesis of herbicides or fungicides containing the 6-chloropyridine motif, these differences yield measurable operational savings without compromising synthetic utility .

SAR Studies on Halogen Effects

The identical predicted pKa (13.15±0.70) of the chloro and bromo analogs ensures that any observed differences in biological activity between derivatives bearing these halogens can be attributed primarily to steric, lipophilic, or polarizability effects rather than altered protonation state. This clean comparative profile makes N-(6-chloropyridin-2-yl)acetamide an ideal control compound in matched-pair SAR analyses aimed at dissecting the electronic and steric contributions of halogen substituents to target binding or cellular permeability.

Late-Stage Solubility Tuning by N-Oxidation

In lead optimization campaigns where a pyridine-containing candidate exhibits poor aqueous solubility, N-(6-chloropyridin-2-yl)acetamide can be advanced as a precursor to its N-oxide derivative, which reduces LogP by approximately 0.5 units . This late-stage polarity modulation strategy improves solubility and formulation properties without requiring a complete resynthesis of the candidate scaffold, accelerating the optimization cycle and reducing synthetic resource expenditure. The chloro substituent remains available for subsequent functionalization, offering a dual-handle approach to parallel property optimization.

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